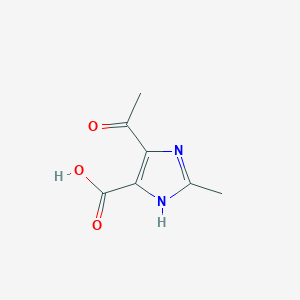

5-乙酰基-2-甲基-1H-咪唑-4-羧酸

描述

“5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of imidazole derivatives, such as “5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid”, is characterized by the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . The molecular weight of a similar compound, 4,5-Imidazoledicarboxylic acid, is 156.0963 .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

合成和表征

咪唑衍生物合成:对咪唑衍生物的研究,比如合成1-甲基-4-硝基-1H-咪唑-2-羧酸二水合物,展示了生成具有特定功能基团的咪唑化合物的方法,可能适用于合成变体如5-乙酰基-2-甲基-1H-咪唑-4-羧酸(Hai-qiang Wu et al., 2005)。

表征技术:吴海强及其同事的研究也展示了晶体学在结构阐明中的应用,这种技术可以应用于对5-乙酰基-2-甲基-1H-咪唑-4-羧酸衍生物的详细表征。

材料科学应用

- 铜(II)络合物:合成与咪唑衍生物形成的铜(II)络合物突显了这些化合物在创建金属-有机框架或催化位点方面的潜力。通过探索其配位化学,可以设想将这些应用于5-乙酰基-2-甲基-1H-咪唑-4-羧酸(A. Banerjee et al., 2013)。

药物化学

- 抗菌和抗结核活性:开发新型2-丁基-4-氯咪唑衍生物作为血管紧张素转换酶(ACE)抑制剂展示了咪唑基化合物在药物领域的相关性。这些发现暗示了在类似治疗领域中探索5-乙酰基-2-甲基-1H-咪唑-4-羧酸衍生物的药理学探索的潜在途径(A. Jallapally et al., 2015)。

化学反应性和转化

- 基于咪唑的反应:对咪唑衍生物的反应性研究,比如咪唑-4(5)-羧酸苯胺的烷基化反应,提供了关于咪唑核心合成多样性的见解,这可以为涉及5-乙酰基-2-甲基-1H-咪唑-4-羧酸的反应提供信息(M. Dumpis et al., 2003)。

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor binding .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .

未来方向

Imidazole and its derivatives have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions in the research and development of imidazole derivatives like “5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid” are likely to focus on their potential therapeutic applications and the development of novel synthesis methods .

属性

IUPAC Name |

4-acetyl-2-methyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3(10)5-6(7(11)12)9-4(2)8-5/h1-2H3,(H,8,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBLZNOAPQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

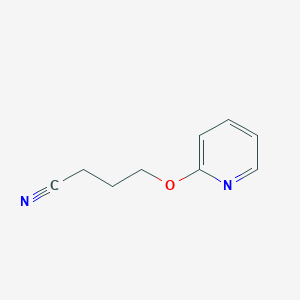

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395351.png)

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)

![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)